(2,3,4,5,6-Pentachlorophenyl) propanoate
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Overview
Description
(2,3,4,5,6-Pentachlorophenyl) propanoate is a chemical compound with the molecular formula C9H5Cl5O2. It is a derivative of pentachlorophenol, where the phenol group is esterified with propanoic acid. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentachlorophenyl) propanoate typically involves the esterification of pentachlorophenol with propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C6Cl5OH+CH3CH2COOH→C6Cl5OCOCH2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-Pentachlorophenyl) propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of pentachlorobenzoic acid.
Reduction: Formation of pentachlorophenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3,4,5,6-Pentachlorophenyl) propanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated phenols.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and effectiveness.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl) propanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interfering with membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A closely related compound used as a pesticide and disinfectant.
2,3,4,5,6-Pentachlorophenyl laurate: Another ester derivative with similar properties but different applications.
2,3,4,5,6-Pentachlorophenyl acetate: An ester with a shorter carbon chain, used in different industrial processes.
Uniqueness
(2,3,4,5,6-Pentachlorophenyl) propanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring long-lasting effects.
Properties
CAS No. |
5435-61-0 |
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Molecular Formula |
C9H5Cl5O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) propanoate |
InChI |
InChI=1S/C9H5Cl5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |
InChI Key |
KYIQEQHXKAQJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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